molecular formula C17H22N2O4S B5668551 8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5668551
M. Wt: 350.4 g/mol
InChI Key: FEKAMNMTGVMLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds, such as diazaspiro[4.5]decane derivatives, typically involves multi-step chemical reactions. For example, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates a simple, fast, and cost-effective three-step process, showcasing the potential methodologies that could be applied to the target compound (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds often features unique spatial arrangements that contribute to their chemical reactivity and physical properties. The analysis of such structures typically involves X-ray crystallography or NMR spectroscopy, as seen in studies of related compounds, indicating the importance of these techniques in understanding the compound's characteristics.

Chemical Reactions and Properties

Spirocyclic compounds engage in a variety of chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and various reagents. For instance, the enhanced reactivity of spirocyclic anhydrides in the Castagnoli-Cushman reaction with imines suggests potential reactivity pathways for the target compound (Rashevskii et al., 2020).

properties

IUPAC Name

8-[(5-acetylthiophen-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-11(20)14-7-12(10-24-14)9-19-5-3-17(4-6-19)13(16(22)23)8-15(21)18(17)2/h7,10,13H,3-6,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKAMNMTGVMLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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